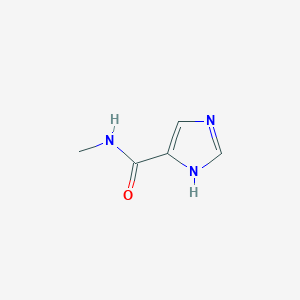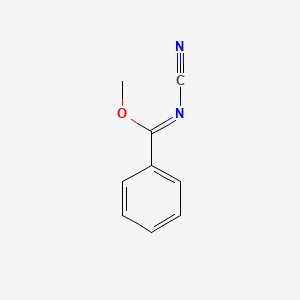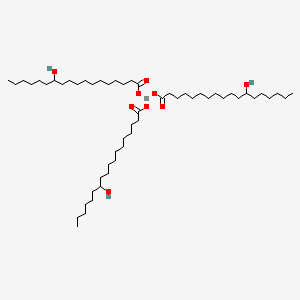
N-Methyl-1H-imidazole-5-carboxamide
Vue d'ensemble
Description
“N-Methyl-1H-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, can be synthesized through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The InChI code for “N-Methyl-1H-imidazole-5-carboxamide” is1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“N-Methyl-1H-imidazole-5-carboxamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 125.13 .Applications De Recherche Scientifique
Systematic Structure Modifications
Researchers have explored the structural modifications of imidazole compounds to enhance their pharmacological properties. For example, modifications in the imidazo[1,2-a]pyrimidine system were aimed at reducing metabolism mediated by aldehyde oxidase, a common challenge in drug development, to improve the therapeutic potential of compounds like N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide. This compound showed promise as an antagonist of the androgen receptor for treating castration-resistant prostate cancer, highlighting the importance of chemical modifications in enhancing drug efficacy and stability (Linton et al., 2011).
DNA Recognition and Gene Expression Regulation
Polyamides containing N-Methyl imidazole have been investigated for their ability to target specific DNA sequences within the minor groove of DNA, affecting gene expression. This approach could potentially be used for medicinal applications, including cancer treatment. The synthetic analogs of distamycin that incorporate N-methylimidazole into their structure can bind to G/C-rich sequences with high specificity, demonstrating the role of chemical modifications in targeting and regulating gene expression (Chavda et al., 2010).
Corrosion Inhibition
The electrochemical behavior of imidazole derivatives has also been studied for their potential as corrosion inhibitors. For instance, 1-(2-ethylamino)-2-methylimidazoline and its derivatives have been evaluated for their efficiency in inhibiting carbon steel corrosion in acid media. These studies contribute to understanding how imidazole-based compounds can serve as effective corrosion inhibitors, with applications in materials science and engineering (Cruz et al., 2004).
Antitumor Activity
Research has also focused on the synthesis and pharmacokinetic studies of imidazole compounds, such as temozolomide analogs, for their antitumor activity. This includes investigating novel synthesis routes and assessing the compounds' efficacy against various tumors, offering insights into developing effective cancer therapies (Stevens et al., 1987).
Synthesis and Characterization of Polyamides
The synthesis and characterization of polyamides derived from imidazole dicarboxylic acids reveal the potential of these materials in various applications, including as components in advanced polymer systems. Their good thermal stability and solubility in a wide range of solvents make them interesting candidates for further research in materials science (Bouck & Rasmussen, 1993).
Orientations Futures
Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of “N-Methyl-1H-imidazole-5-carboxamide” could involve further exploration of these properties for potential therapeutic applications .
Propriétés
IUPAC Name |
N-methyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFMCBMWUDAGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340563 | |
| Record name | N-Methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-imidazole-5-carboxamide | |
CAS RN |
53525-55-6 | |
| Record name | N-Methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)


![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)


